1-(2-Bromopyridin-4-yl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromopyridin-4-yl)pyrrolidine-2,5-dione is a compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine rings are known for their versatility and are widely used in medicinal chemistry due to their ability to interact with various biological targets
Preparation Methods
The synthesis of 1-(2-Bromopyridin-4-yl)pyrrolidine-2,5-dione typically involves the reaction of 2-bromopyridine with pyrrolidine-2,5-dione under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(2-Bromopyridin-4-yl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield different reduced forms.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like sodium hydroxide, and solvents such as ethanol or tetrahydrofuran (THF). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Bromopyridin-4-yl)pyrrolidine-2,5-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-Bromopyridin-4-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The bromopyridine moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity . The pyrrolidine ring enhances the compound’s binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
1-(2-Bromopyridin-4-yl)pyrrolidine-2,5-dione can be compared with other pyrrolidine derivatives such as:
Pyrrolidine-2,5-dione: Lacks the bromopyridine moiety, resulting in different reactivity and applications.
1-(2-Chloropyridin-4-yl)pyrrolidine-2,5-dione: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical behavior and biological activity.
1-(2-Fluoropyridin-4-yl)pyrrolidine-2,5-dione: The presence of a fluorine atom affects its electronic properties and reactivity compared to the bromine-containing compound.
The uniqueness of this compound lies in its specific combination of the bromopyridine and pyrrolidine moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C9H7BrN2O2 |
---|---|
Molecular Weight |
255.07 g/mol |
IUPAC Name |
1-(2-bromopyridin-4-yl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C9H7BrN2O2/c10-7-5-6(3-4-11-7)12-8(13)1-2-9(12)14/h3-5H,1-2H2 |
InChI Key |
YEEVJNQUOAKTTR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC(=NC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.